

# A Comprehensive Technical Guide to 1,2,3-Tris(trifluoromethyl)benzene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2,3-Tris(fluoromethyl)benzene

Cat. No.: B12634173

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides an in-depth overview of 1,2,3-tris(trifluoromethyl)benzene, a significant compound in the field of organofluorine chemistry. Often utilized as a building block in the synthesis of more complex molecules, its unique properties, conferred by the three trifluoromethyl groups, make it a compound of interest in pharmaceutical research and materials science. This document will cover its identification, chemical and physical properties, key experimental protocols, and applications. It is important to note that while the user query specified "**1,2,3-tris(fluoromethyl)benzene**," the prevalence of "1,2,3-tris(trifluoromethyl)benzene" in chemical literature and databases suggests the latter was the intended compound. This guide will proceed under that assumption.

## Core Identification

1,2,3-Tris(trifluoromethyl)benzene is an aromatic compound where three trifluoromethyl (-CF<sub>3</sub>) groups are substituted on a benzene ring at the 1, 2, and 3 positions. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the chemical reactivity and physical properties of the benzene ring.

Table 1: Compound Identification

Identifier	Value
CAS Number	42175-48-4[1]
IUPAC Name	1,2,3-Tris(trifluoromethyl)benzene[1]
Molecular Formula	C9H3F9[1]
Molecular Weight	282.11 g/mol [2][3][4][5]
Canonical SMILES	FC(F)(F)C1=CC=CC(C(F)(F)F)=C1C(F)(F)F[1]
InChI	InChI=1S/C9H3F9/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16,17)18/h1-3H[1]
InChI Key	RXJLQXXWAYTRIW-UHFFFAOYSA-N[1]

## Physicochemical Properties

The physical and chemical properties of tris(trifluoromethyl)benzene isomers are largely dictated by the arrangement of the bulky and electron-withdrawing trifluoromethyl groups. These properties are crucial for their application in synthesis and materials development.

Table 2: Physicochemical Data for Tris(trifluoromethyl)benzene Isomers

Property	1,2,3-Tris(trifluoromethyl)benzene	1,3,5-Tris(trifluoromethyl)benzene
Physical State	Liquid[1]	Clear liquid[2][6]
Purity	97.0%[1]	≥ 98% (GC)[2]
Boiling Point	Not specified	120 °C/750 mmHg (lit.)[3][4]
Density	Not specified	1.514 g/mL at 25 °C (lit.)[3][4]
Refractive Index	Not specified	n <sub>20</sub> /D 1.359 (lit.)[3][4]

## Experimental Protocols

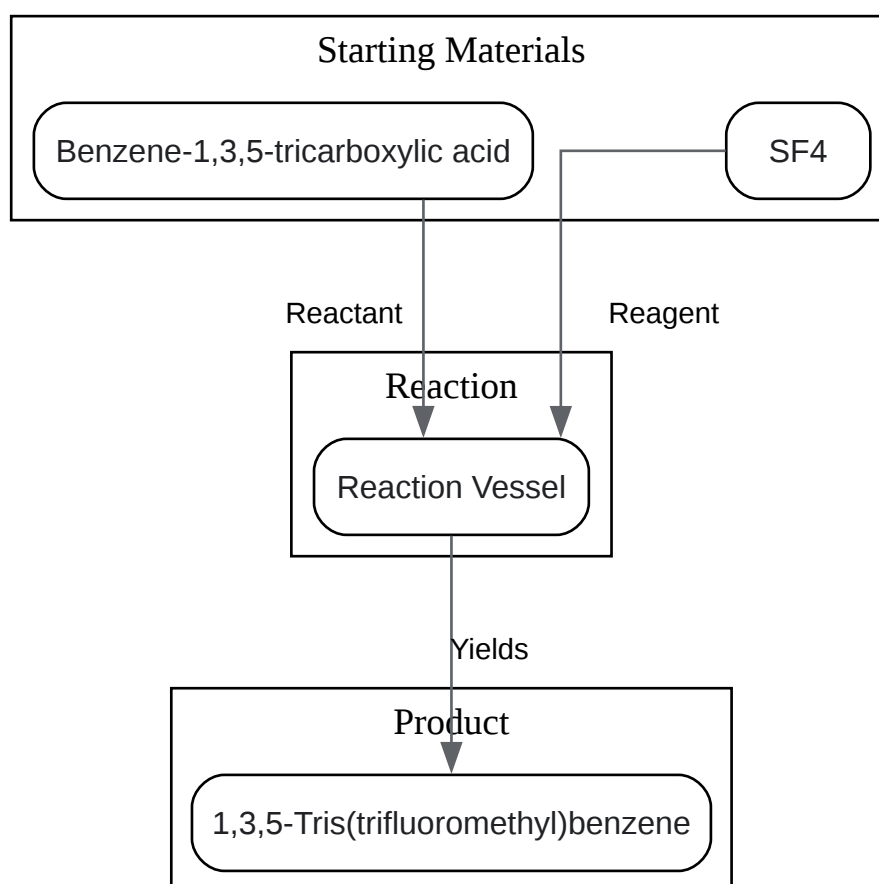
The synthesis and derivatization of tris(trifluoromethyl)benzene scaffolds are key to their utility as building blocks for more complex molecules. Due to the highly deactivated nature of the aromatic ring, direct nitration and subsequent reduction are often not feasible.

## Synthesis of the Tris(trifluoromethyl)benzene Core

Modern synthetic strategies for creating aryl-CF<sub>3</sub> bonds often involve transition metal catalysis, with copper and palladium catalysts being prominent. These methods typically involve the cross-coupling of an aryl precursor with a trifluoromethyl source.

A general method for the synthesis of the 1,3,5-isomer involves the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF<sub>4</sub>).<sup>[3][7][8][9]</sup>

Experimental Workflow for Synthesis of 1,3,5-Tris(trifluoromethyl)benzene



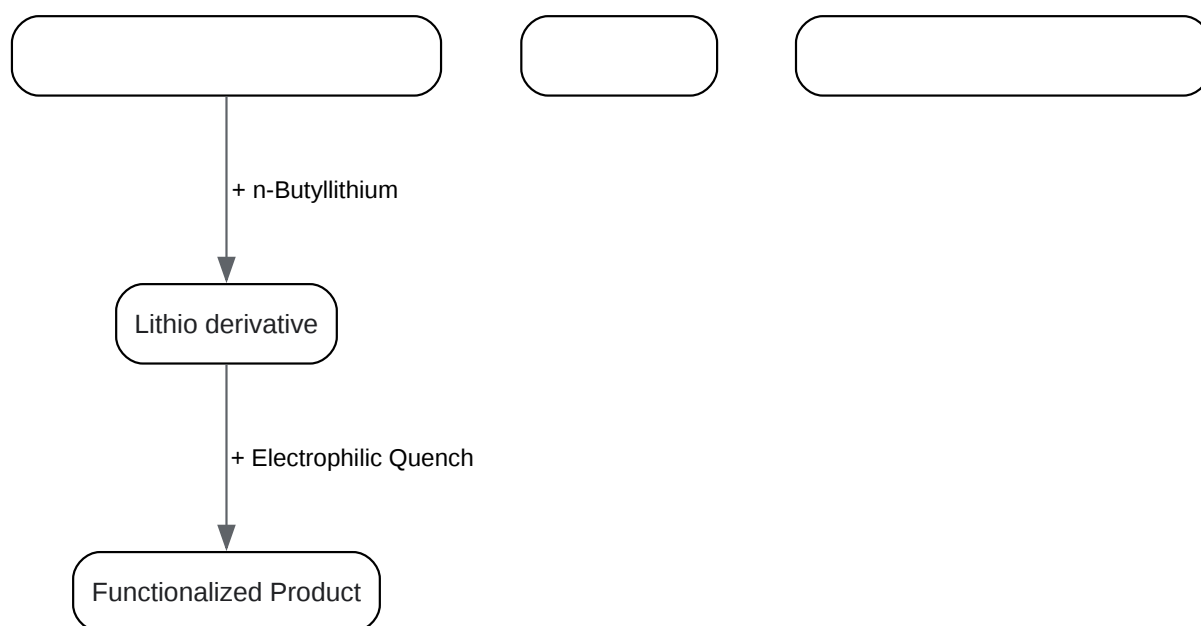
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Caption: Synthesis of 1,3,5-Tris(trifluoromethyl)benzene.

## Derivatization Reactions

Further functionalization of the tris(trifluoromethyl)benzene scaffold can be achieved through metalation followed by an electrophilic quench. This allows for the introduction of various functional groups onto the aromatic ring. For the 1,3,5-isomer, a strong base like n-butyllithium can deprotonate one of the ring protons, creating a lithio derivative. This intermediate can then react with electrophiles like carbon dioxide or iodine.

Logical Relationship for Derivatization of 1,3,5-Tris(trifluoromethyl)benzene



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Caption: Derivatization via Metalation-Electrophilic Quench.

## Applications in Research and Development

The introduction of trifluoromethyl groups into molecules is a well-established strategy for enhancing desirable properties in both pharmaceutical and material science contexts.

## Pharmaceutical and Drug Development

The trifluoromethyl group is one of the most utilized fluorinated moieties in pharmaceuticals.[10] Its presence can significantly enhance the metabolic stability and lipophilicity of drug candidates, which can improve their bioavailability and in-vivo transport.[10] This has led to a substantial number of active ingredients currently under development containing fluorine. While direct applications of 1,2,3-tris(trifluoromethyl)benzene in pharmaceuticals are not widely documented, its isomers serve as crucial building blocks for synthesizing novel pharmaceutical compounds.[2][11]

## Materials Science

In materials science, perfluoroalkylation is employed to create materials with advantageous properties such as resistance to heat, oil, stains, and water. The trifluoromethyl groups in tris(trifluoromethyl)benzene can impart enhanced thermal stability, chemical inertness, and specific solubility profiles to polymers. Although not commonly polymerized directly, 1,2,3-tris(trifluoromethyl)benzene and its isomers are critical starting materials for creating specialized fluorinated monomers. These monomers are then used to develop high-performance polymers.[2]

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